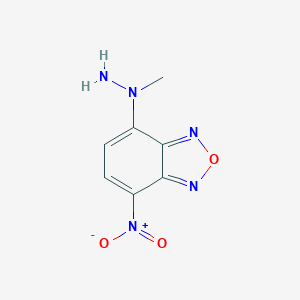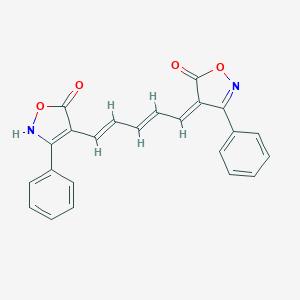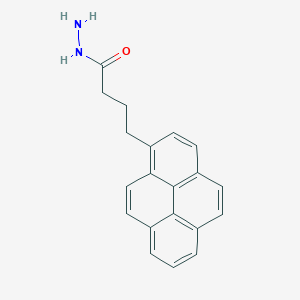![molecular formula C8H13NO3 B149504 [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-64-4](/img/structure/B149504.png)
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of azetidine, a four-membered heterocyclic compound that contains one nitrogen atom and three carbon atoms. The synthesis of this compound has been achieved through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. It has been shown to have an impact on various biological processes, including cell growth and proliferation, apoptosis, and inflammation. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One of the most significant directions is the development of new drugs and pharmaceuticals based on this compound. It has also been suggested that further research is needed to fully understand its mechanism of action and its potential applications in different fields. Additionally, there is a need for more studies to evaluate the safety and toxicity of this compound, which will help to determine its suitability for use in different applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and its potential applications in different fields.
Synthesemethoden
The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through several methods. One of the most common methods involves the reaction of azetidine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of this compound. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
127127-64-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8-/m0/s1 |
InChI-Schlüssel |
HPSUIEBVDOKXPY-XPUUQOCRSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Kanonische SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Synonyme |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)





